4-Amino-2-nitrophenol

Description

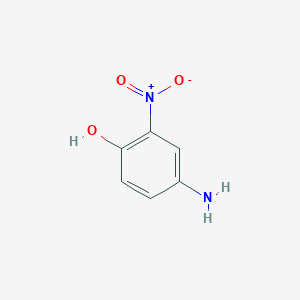

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHODQVWERNSQEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Record name | 4-AMINO-2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020064 | |

| Record name | 4-Amino-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-amino-2-nitrophenol appears as dark red plates, needles or reddish-purple powder. Melting point 125-127 °C., Dark red solid; [HSDB] Red-brown crystalline powder; [MSDSonline] | |

| Record name | 4-AMINO-2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Amino-2-nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3274 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

110 °C at 12 mm Hg | |

| Record name | 4-AMINO-2-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 0.1 mg/mL at 70 °F (NTP, 1992), Soluble in water, ethanol, diethyl ether; slightly soluble in dimethylsulfoxide | |

| Record name | 4-AMINO-2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-AMINO-2-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000352 [mmHg] | |

| Record name | 4-Amino-2-nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3274 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Dark-red plates or needles from water and ethanol | |

CAS No. |

119-34-6 | |

| Record name | 4-AMINO-2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Amino-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-AMINO-2-NITROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-amino-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Amino-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-2-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3499RCQ6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-AMINO-2-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

261 °F (NTP, 1992), 131 °C | |

| Record name | 4-AMINO-2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19790 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-AMINO-2-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4089 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-2-nitrophenol (CAS Number 119-34-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and toxicological profile of 4-Amino-2-nitrophenol (CAS No. 119-34-6). This compound, a key intermediate in the synthesis of dyes and pigments, has also garnered attention for its biological activities and potential toxicological implications. This document summarizes key quantitative data in structured tables, outlines detailed methodologies for relevant experiments, and includes visualizations of its metabolic activation pathway.

Chemical and Physical Properties

This compound is an aromatic organic compound characterized by the presence of amino, nitro, and hydroxyl functional groups attached to a benzene (B151609) ring.[1] It typically appears as a dark red to brown crystalline powder.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₆N₂O₃ | [2] |

| Molecular Weight | 154.12 g/mol | [2] |

| Melting Point | 125-127 °C | [4] |

| Boiling Point | 322.46 °C (rough estimate) | [4] |

| Density | ~1.43 g/cm³ | [5] |

| pKa | 7.90 ± 0.14 | [4] |

| logP (Octanol-Water Partition Coefficient) | 0.96 | [6] |

| Water Solubility | <0.1 mg/mL at 21 °C | [4] |

| Appearance | Dark red plates, needles, or reddish-purple powder | [4] |

Spectral Data

The spectral characteristics of this compound are crucial for its identification and quantification.

| Spectral Data Type | Key Features | Reference |

| UV-Vis (in Methanol) | λmax: 234 nm | [6] |

| ¹H NMR | Spectrum available | [3] |

| ¹³C NMR | Spectrum available | [6] |

| IR | Spectrum available | [6] |

| Mass Spectrometry | Spectrum available | [6] |

Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of Aminonitrophenols (Adapted from a similar synthesis)

While a specific protocol for this compound was not explicitly found, a general method for the synthesis of a related compound, 2-amino-4-nitrophenol, by the partial reduction of 2,4-dinitrophenol (B41442) is described and can be adapted.[7] This process typically involves the selective reduction of one nitro group in the presence of another.

Materials:

-

2,4-dinitrophenol

-

Sodium sulfide (B99878) (Na₂S) or ammonium (B1175870) polysulfide

-

Solvent (e.g., aqueous ethanol)

-

Acid for precipitation (e.g., acetic acid)

Procedure:

-

Dissolve 2,4-dinitrophenol in a suitable solvent system.

-

Slowly add a solution of the reducing agent (e.g., sodium sulfide) to the reaction mixture while carefully controlling the temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) to observe the formation of the product and the consumption of the starting material.

-

Upon completion, the reaction mixture is typically filtered to remove any insoluble byproducts.

-

The product is then precipitated from the filtrate by acidification.

-

The resulting solid is collected by filtration, washed, and dried.

Purification by Recrystallization

Purification of the crude product can be achieved by recrystallization.[8]

Procedure:

-

Dissolve the crude this compound in a minimum amount of a suitable hot solvent. Potential solvents include aqueous ethanol (B145695), chloroform, or benzene.[8]

-

If the solution is colored by impurities, a small amount of activated charcoal can be added, and the solution briefly boiled.

-

Hot filter the solution to remove the charcoal and any other insoluble impurities.

-

Allow the filtrate to cool slowly to induce crystallization.

-

Collect the purified crystals by filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Analytical Methods

HPLC is a common method for the quantification of this compound, particularly in cosmetic products like hair dyes.[2][9][10]

Method 1: Isocratic HPLC [9]

-

Column: Primesep 100 (4.6 x 150 mm, 5 µm)

-

Mobile Phase: 50% Acetonitrile, 50% Water with 0.1% H₂SO₄

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 275 nm

Sample Preparation for Hair Dyes: [11]

-

Accurately weigh approximately 0.5 g of the hair dye sample.

-

Extract the sample with 10 mL of a 70% ethanol solution containing sodium bisulfite via ultrasonication for 15 minutes.

-

Dilute the extract with the sodium bisulfite solution.

-

Filter the solution through a 0.45-µm syringe filter before injection.

TLC is a rapid and cost-effective method for the qualitative analysis of this compound.[4]

-

Stationary Phase: Silica gel G plates[4]

-

Mobile Phase: A variety of solvent systems can be employed depending on the desired separation. A common mobile phase for separating aminophenols is a mixture of a polar organic solvent and a base, such as 1-propanol:ammonium hydroxide (B78521) (7:3, v:v).[12]

-

Visualization: The separated spots can be visualized under UV light or by staining with a suitable reagent, such as ninhydrin (B49086) for the amino group.

Biological Activity and Toxicology

This compound is primarily used as a component in hair dyes.[4] However, it has been classified as a suspected carcinogen.[4]

Metabolic Activation and Genotoxicity

The carcinogenicity of this compound is believed to stem from its metabolic activation to reactive electrophilic intermediates that can bind to cellular macromolecules like DNA, leading to mutations.[13] The metabolic pathway involves the reduction of the nitro group and potential N-acetylation or N-hydroxylation of the amino groups.

Carcinogenicity

Studies have shown that this compound can induce transitional cell carcinomas of the urinary bladder in male rats.[4] It is listed as a chemical known to the state of California to cause cancer.[6]

Safety and Handling

This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation.[5] It is also a suspected mutagen. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical with significant industrial applications, particularly in the dye industry. This guide has provided a detailed overview of its chemical and physical properties, along with experimental protocols for its synthesis, purification, and analysis. The toxicological data, especially concerning its metabolic activation and carcinogenicity, underscore the importance of safe handling procedures. Further research into its biological mechanisms of action will continue to be an area of interest for toxicologists and drug development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C6H6N2O3 | CID 3417419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]

- 10. HPLC Method for Analysis of this compound on Primesep 100 Column with Cromite™ | SIELC Technologies [sielc.com]

- 11. biorxiv.org [biorxiv.org]

- 12. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 13. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Amino-2-nitrophenol (CAS No: 119-34-6), a compound of interest in various chemical and pharmaceutical applications. This document summarizes key quantitative data, details relevant experimental protocols, and presents a logical workflow for its characterization.

Core Physicochemical Data

This compound is an aromatic compound characterized by the presence of amino, nitro, and hydroxyl functional groups on a benzene (B151609) ring.[1] These groups dictate its chemical behavior and physical properties. A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₆N₂O₃ | [1][2][3] |

| Molecular Weight | 154.12 g/mol | [1][4][5] |

| Appearance | Dark red plates, needles, or reddish-purple powder | [1][4][5] |

| Melting Point | 125-127 °C | [1][3][4][5][6] |

| Boiling Point | 110 °C at 12 mmHg | [4] |

| Water Solubility | Insoluble / < 0.1 mg/mL at 21-70°F | [1][5] |

| pKa | 7.81 (phenol) | [1][4] |

| log Kow (Octanol/Water Partition Coefficient) | 0.96 | [4] |

| UV-Vis Absorption Maxima (in Methanol) | 234 nm | [4] |

| UV-Vis Absorption Maxima (in acidic mobile phase) | 212 nm, 264 nm, 342 nm | [2][7] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for the characterization and application of any chemical compound. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.[8] For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.[8]

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[9][10][11]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[9][10] This assembly is then placed in a melting point apparatus, which can be an oil bath (Thiele tube) or a metal block heater.[8][12]

-

Heating: The apparatus is heated gradually, with the rate of heating slowed to approximately 1-2 °C per minute as the expected melting point is approached.[8][11]

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point.[8][11][12] For pure compounds, this range is typically narrow (0.5-1.0 °C).[8]

Determination of Solubility

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology:

-

Solvent Selection: A range of solvents should be tested, starting with water and common organic solvents (e.g., ethanol, methanol (B129727), acetone).

-

Sample Preparation: A known mass of this compound is added to a known volume of the chosen solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

-

Concentration Analysis: The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[2]

-

Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/L or mg/mL).

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the wavelengths at which a compound absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. This is useful for quantitative analysis and for gaining information about the electronic structure of the molecule.

Methodology:

-

Solution Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or an appropriate HPLC mobile phase) that is transparent in the UV-Vis region of interest.[2][4]

-

Blank Measurement: A cuvette containing only the solvent is placed in the spectrophotometer to record a baseline or "blank" spectrum.

-

Sample Measurement: The blank cuvette is replaced with a cuvette containing the sample solution, and the absorbance is measured over a range of wavelengths (e.g., 200-800 nm).

-

Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are identified.[2][7]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of this compound.

Caption: Experimental workflow for the physicochemical characterization of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. This compound CAS#: 119-34-6 [m.chemicalbook.com]

- 4. This compound | C6H6N2O3 | CID 3417419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. chemwhat.com [chemwhat.com]

- 7. UV-Vis Spectrum of this compound | SIELC Technologies [sielc.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 12. pennwest.edu [pennwest.edu]

- 13. m.youtube.com [m.youtube.com]

4-Amino-2-nitrophenol: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Amino-2-nitrophenol, a significant chemical compound with diverse applications, particularly in the dye industry and as a metabolite of pharmacologically active substances. This document details its molecular structure, chemical properties, synthesis, analytical methods, and biological relevance.

Core Molecular and Physicochemical Properties

This compound, a substituted aromatic compound, possesses a distinct molecular architecture that governs its chemical behavior and physical characteristics.

Molecular Structure and Identifiers

The fundamental structural and identifying information for this compound is summarized below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 119-34-6[1][2] |

| Molecular Formula | C₆H₆N₂O₃[1][2] |

| Molecular Weight | 154.12 g/mol [1] |

| Canonical SMILES | C1=CC(=C(C=C1N)--INVALID-LINK--[O-])O[1] |

| InChI Key | WHODQVWERNSQEO-UHFFFAOYSA-N[1] |

Physicochemical Data

The physicochemical properties of this compound are crucial for its handling, application, and understanding its environmental and biological fate.

| Property | Value |

| Physical Description | Dark red plates, needles, or a reddish-purple powder.[1] |

| Melting Point | 125-127 °C[1] |

| Boiling Point | 110 °C at 12 mmHg[1] |

| Solubility | Insoluble in water.[2] |

| pKa | 7.81 at 25 °C (phenol)[1] |

| LogP (Octanol-Water Partition Coefficient) | 0.96[1] |

Synthesis and Experimental Protocols

Representative Synthesis Protocol: Partial Reduction of a Dinitrophenol

This protocol is based on the synthesis of 2-amino-4-nitrophenol (B125904) and illustrates a general approach that could be adapted for this compound.

Materials:

-

Ammonium chloride

-

Concentrated aqueous ammonia (B1221849)

-

Fused sodium sulfide (B99878) (60%)

-

Glacial acetic acid

-

Activated carbon (e.g., Norit)

-

Water

Procedure:

-

A suspension of 2,4-dinitrophenol in water is prepared in a three-necked flask equipped with a stirrer, reflux condenser, and thermometer.

-

Ammonium chloride and concentrated aqueous ammonia are added, and the mixture is heated to 85°C.

-

After cooling to 70°C, sodium sulfide is added portion-wise, maintaining the temperature between 80-85°C.

-

The reaction mixture is heated at 85°C for an additional 15 minutes and then filtered while hot.

-

The filtrate is cooled to allow for crystallization.

-

The collected crystals are dissolved in boiling water and acidified with glacial acetic acid.

-

The solution is treated with activated carbon, filtered hot, and cooled to 20°C to yield the aminonitrophenol product.

Analytical Protocol: Determination by High-Performance Liquid Chromatography (HPLC)

This compound is frequently analyzed in commercial products like hair dyes using HPLC.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: Primesep 100 stationary phase column.[1]

-

Mobile Phase: An isocratic mobile phase consisting of water and acetonitrile (B52724) (MeCN) with a sulfuric acid buffer.[1]

-

Detection: UV detection at 275 nm.[1]

Procedure:

-

Standard Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., the mobile phase).

-

Sample Preparation: The sample containing this compound (e.g., a hair dye formulation) is dissolved and diluted as necessary with the mobile phase.

-

Injection: A defined volume of the prepared sample is injected into the HPLC system.

-

Analysis: The chromatogram is recorded, and the peak corresponding to this compound is identified by its retention time compared to the standard. Quantification is achieved by comparing the peak area of the sample to that of the standard.

Biological Significance and Pathways

This compound is a known metabolite of 2,4-dinitrophenol (DNP), a compound with significant biological activity. The metabolic conversion of DNP involves the reduction of one of the nitro groups to an amino group.

Metabolic Pathway of 2,4-Dinitrophenol

The following diagram illustrates the metabolic reduction of 2,4-dinitrophenol to its aminonitrophenol metabolites.

In studies involving the administration of 2,4-dinitrophenol to mice, both 2-amino-4-nitrophenol and this compound have been identified as plasma metabolites.[3] Of these, 2-amino-4-nitrophenol was found in greater amounts and had a longer elimination half-life (46 hours) compared to this compound (26 hours).[3]

Toxicological and Safety Information

This compound is classified as a substance that may be harmful if swallowed and can cause serious eye damage. It is also considered a suspected carcinogen, with studies showing evidence of carcinogenicity in male rats, where it induced transitional cell carcinomas of the urinary bladder.[2] Due to these potential health risks, appropriate safety precautions should be taken when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and respiratory protection.

References

An In-depth Technical Guide to the Synthesis of 4-Amino-2-nitrophenol from 2,4-dinitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 4-amino-2-nitrophenol, a valuable intermediate in the pharmaceutical and dye industries, starting from 2,4-dinitrophenol (B41442). The primary focus of this document is the selective reduction of one nitro group, a critical transformation that requires careful control of reaction conditions.

Introduction

The selective reduction of one nitro group in a polynitrated aromatic compound presents a significant synthetic challenge. In the case of 2,4-dinitrophenol, the goal is to selectively reduce the nitro group at the 4-position to an amino group, yielding this compound. The most common and effective method for this transformation is a variation of the Zinin reduction, which typically employs sodium sulfide (B99878) or sodium hydrosulfide (B80085) as the reducing agent.[1][2] This method's selectivity is influenced by factors such as pH, temperature, and the specific reagents used.[3][4]

Reaction Mechanism and Specificity

The selective reduction of the 4-nitro group over the 2-nitro group in 2,4-dinitrophenol is attributed to the electronic and steric environment of the nitro groups. The Zinin reduction, utilizing sulfide ions, is a well-established method for the selective reduction of nitroarenes.[2] The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine.

Controlling the pH of the reaction medium is crucial for achieving high selectivity and yield.[3][4] US Patent 4,329,503A highlights a process where maintaining the pH between 7 and 9.5 during the reduction with a hydrosulfide in an aqueous alkaline solution leads to improved yields of 2-amino-4-nitrophenol (B125904).[4] However, for the synthesis of the desired this compound, different conditions are required. The selective reduction of the 4-nitro group is generally favored under specific conditions.

Experimental Data

The following table summarizes quantitative data from various reported syntheses of aminonitrophenols from dinitrophenols, illustrating the impact of different reaction conditions on yield.

| Starting Material | Reducing Agent | Key Conditions | Product | Yield (%) | Reference |

| 2,4-dinitrophenol | Sodium sulfide, Ammonium (B1175870) chloride, Aqueous ammonia (B1221849) | 85°C | 2-amino-4-nitrophenol | 64-67 | Organic Syntheses[5] |

| 2,4-dinitrophenol | Hydrogen sulfide, Aqueous alkaline solution | pH 7.0-9.5, 50-80°C | 2-amino-4-nitrophenol | up to 94 | US Patent 4,329,503A[4] |

| 2,4-dinitrophenol | Hydrazine hydrate, Raney nickel | Ethanol/1,2-dichloroethane, 50-60°C | Mixture of products | - | Bull. Chem. Soc. Jpn., 1983, 56, 3159-3164[6] |

| 2,4-dinitrophenol | Sodium borohydride, Au/Ag Nanoparticles | Room temperature | 2,4-diaminophenol | - | ResearchGate (2018)[7] |

Note: The available detailed protocols primarily describe the synthesis of the isomer 2-amino-4-nitrophenol. The selective synthesis of this compound requires careful adaptation of these methods, and yields may vary.

Experimental Protocol: Selective Reduction of 2,4-dinitrophenol

This protocol is a generalized procedure based on the principles of the Zinin reduction, adapted for the selective synthesis of this compound. Researchers should optimize the conditions for their specific requirements.

Materials:

-

2,4-dinitrophenol

-

Sodium sulfide nonahydrate (Na₂S·9H₂O) or Sodium hydrosulfide (NaSH)

-

Ammonium chloride (NH₄Cl)

-

Concentrated aqueous ammonia (28%)

-

Deionized water

-

Glacial acetic acid

-

Activated carbon (Norit)

-

Hydrochloric acid (for pH adjustment)

Equipment:

-

Three-necked round-bottom flask (5 L)

-

Mechanical stirrer

-

Reflux condenser

-

Thermometer

-

Heating mantle or steam bath

-

Büchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

Procedure:

-

Reaction Setup: In a 5-liter, three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, suspend 300 g (1.63 moles) of 2,4-dinitrophenol in 2.5 L of water.

-

Addition of Reagents: While stirring, add 600 g (11.6 moles) of ammonium chloride and 100 mL of concentrated aqueous ammonia. Heat the mixture to 85°C using a steam bath.

-

Reduction: Turn off the heat and allow the mixture to cool. When the temperature reaches 70°C, begin the portion-wise addition of 700 g (5.4 moles) of 60% fused sodium sulfide. The temperature should be maintained between 80-85°C during the addition.[5] This may require intermittent cooling.

-

Reaction Completion: After all the sodium sulfide has been added, heat the reaction mixture at 85°C for an additional 15 minutes.[5]

-

Filtration: Filter the hot reaction mixture through a preheated Büchner funnel to remove insoluble byproducts.[5]

-

Crystallization: Transfer the hot filtrate to a large flask and cool it overnight with cold water to induce crystallization of the product.

-

Isolation and Purification:

-

Collect the crude crystals by filtration.

-

Dissolve the solid in 1.5 L of boiling water and acidify the solution with glacial acetic acid (approximately 100 mL will be required).[5]

-

Add 10 g of activated carbon (Norit) to the hot solution to decolorize it.

-

Filter the hot solution to remove the activated carbon.

-

Cool the filtrate to 20°C to allow the purified this compound to crystallize.

-

-

Drying: Collect the brown crystals by filtration and dry them in an oven at 65°C or in a vacuum desiccator. The expected melting point is in the range of 140-143°C.[5]

Visualizations

.

Caption: Workflow for the synthesis of this compound.

.

Caption: Key chemical transformations in the synthesis.

Conclusion

The synthesis of this compound from 2,4-dinitrophenol is a well-established process, with the Zinin reduction being a primary method. Success in this synthesis hinges on the careful control of reaction parameters, particularly temperature and pH, to ensure the selective reduction of the desired nitro group. The protocol and data provided in this guide offer a solid foundation for researchers to undertake and optimize this synthesis for their specific applications in drug development and other scientific endeavors.

References

- 1. organic chemistry - Selective nitro reduction of poly nitro compounds - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. Zinin reaction - Wikipedia [en.wikipedia.org]

- 3. DE3002254A1 - METHOD FOR PRODUCING 2-AMINO-4-NITROPHENOL - Google Patents [patents.google.com]

- 4. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of 4-Amino-2-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Amino-2-nitrophenol, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its spectral characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₆H₆N₂O₃. Its structure, featuring an aromatic ring substituted with hydroxyl, amino, and nitro groups, gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR data with assigned chemical shifts, multiplicities, and coupling constants for this compound are not consistently available in publicly accessible spectral databases. However, based on the chemical structure, the following characteristic signals are anticipated.

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, as well as exchangeable protons from the amino (-NH₂) and hydroxyl (-OH) groups. The aromatic protons will likely appear in the downfield region (typically 6.0-8.0 ppm) and exhibit splitting patterns (e.g., doublet, doublet of doublets) due to spin-spin coupling with neighboring protons. The chemical shifts of the -NH₂ and -OH protons can vary significantly depending on the solvent, concentration, and temperature.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum is expected to display six distinct signals corresponding to the six carbon atoms of the benzene (B151609) ring. The chemical shifts of these carbons will be influenced by the nature of the attached substituent (hydroxyl, amino, or nitro group). Carbons attached to the electronegative oxygen and nitrogen atoms are expected to be deshielded and appear at higher chemical shifts (further downfield). Aromatic carbons typically resonate in the range of 110-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides valuable information about its functional groups. The key absorption bands are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400 - 3200 | Strong, Broad | O-H and N-H stretching vibrations |

| 1600 - 1585 | Medium-Strong | C=C aromatic ring stretching |

| 1500 - 1400 | Medium-Strong | C=C aromatic ring stretching |

| ~1520 and ~1340 | Strong | Asymmetric and symmetric NO₂ stretching |

| 900 - 675 | Medium-Strong | C-H out-of-plane bending ("oop") |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is characterized by absorption maxima that are sensitive to the solvent environment. This solvent-dependent shift (solvatochromism) is a key feature of this molecule.

| Wavelength (λmax) | Solvent/Conditions |

| 234 nm | Methanol[1] |

| 212 nm, 264 nm, 342 nm | Acidic mobile phase (pH ≤ 3)[2] |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d) in a clean, dry vial. Ensure the sample is fully dissolved.

-

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

-

The final sample height in the NMR tube should be approximately 4-5 cm.

-

-

Instrument Parameters (General):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS).

-

Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities of all signals.

-

Identify the chemical shifts of all signals in the ¹³C NMR spectrum.

-

IR Spectroscopy

Objective: To obtain a Fourier-Transform Infrared (FTIR) spectrum of solid this compound.

Methodology (KBr Pellet Technique):

-

Sample Preparation:

-

Place a small amount (1-2 mg) of finely ground this compound and approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Thoroughly grind the mixture with a pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the mixture into a pellet-pressing die.

-

Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the wavenumbers of the major absorption bands.

-

UV-Vis Spectroscopy

Objective: To obtain the UV-Visible absorption spectrum of this compound in solution.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile/water mixture).

-

Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance in the range of 0.1 to 1.0.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a matching quartz cuvette with the sample solution.

-

Place the cuvettes in the appropriate holders in the spectrophotometer.

-

Scan a wavelength range appropriate for the compound (e.g., 200-600 nm).

-

-

Data Processing:

-

The instrument software will automatically subtract the absorbance of the blank from the sample absorbance.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Workflow Visualization

The general workflow for the spectroscopic analysis of this compound is depicted in the following diagram.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Amino-2-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Amino-2-nitrophenol, a crucial intermediate in the synthesis of various organic molecules, including dyes and pigments. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also furnishes detailed experimental protocols to enable researchers to determine these critical parameters in their own laboratories.

Physicochemical Properties of this compound

This compound is an aromatic compound with the chemical formula C₆H₆N₂O₃.[1] It typically appears as a dark red or reddish-purple crystalline powder or needles.[2] The presence of amino (-NH₂), nitro (-NO₂), and hydroxyl (-OH) functional groups on the benzene (B151609) ring dictates its chemical behavior, including its solubility and stability. Key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 154.12 g/mol [1] |

| Melting Point | 125-127 °C[1] |

| Appearance | Dark red plates, needles, or reddish-purple powder[2] |

| pKa (phenol) | 7.81 at 25 °C[1] |

Solubility Profile

The solubility of this compound is influenced by the polarity of the solvent and its ability to form hydrogen bonds with the solute. The presence of both hydrogen bond donors (-OH, -NH₂) and a hydrogen bond acceptor (-NO₂) suggests its affinity for polar solvents.

Summary of Solubility Data

The following table summarizes the available qualitative and quantitative solubility data for this compound in various solvents.

| Solvent | Solubility | Temperature |

| Water | < 0.1 mg/mL | 21 °C (70 °F)[2] |

| Ethanol (B145695) | Soluble[1] | Not Specified |

| Diethyl Ether | Soluble[1] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] | Not Specified |

| Acetone (B3395972) | Soluble[3] | Not Specified |

The low aqueous solubility can be attributed to the hydrophobic nature of the benzene ring, although the polar functional groups allow for some interaction with water. Its solubility in polar organic solvents like ethanol and acetone is significantly higher, as expected.

Stability Profile

This compound is known to be sensitive to certain environmental factors, which can lead to its degradation. Understanding its stability is critical for its proper handling, storage, and use in synthetic procedures.

General Stability Characteristics

-

Oxidation: The compound is sensitive to oxidation upon prolonged exposure to air.[2]

-

Chemical Incompatibility: It may react with strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[2]

-

Light Sensitivity: It should be protected from light to prevent photodegradation.[4]

-

Thermal Decomposition: When heated to decomposition, it emits toxic fumes of nitrogen oxides.[1]

Experimental Protocols

To address the gap in quantitative data, this section provides detailed experimental protocols for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method (following OECD Guideline 105)

This method is a standard procedure for determining the water solubility of a substance.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass flask containing the solvent of interest (e.g., water, ethanol, methanol, acetone, DMSO). The excess solid should be visually apparent.

-

Seal the flask to prevent solvent evaporation.

-

Agitate the flask at a constant temperature (e.g., 25 °C) using a mechanical shaker or magnetic stirrer for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary test can be conducted to determine the optimal equilibration time.

-

-

Sample Preparation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a pipette and filter it through a syringe filter (e.g., 0.45 µm) to remove any suspended solid particles.

-

-

Analysis by HPLC:

-

Prepare a series of dilutions of the filtered saturated solution with the same solvent.

-

Analyze the diluted solutions using a validated stability-indicating HPLC method (an example is provided in section 4.3).

-

Quantify the concentration of this compound by comparing the peak area to a calibration curve prepared from standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility (in mg/mL or mol/L) from the concentration of the saturated solution, taking into account the dilution factor.

-

Stability Testing: Forced Degradation and Photostability (following ICH Guidelines Q1A and Q1B)

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

a) Hydrolysis:

-

Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) conditions.

-

Store the solutions at a controlled temperature (e.g., 60 °C) and protect them from light.

-

Withdraw samples at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.

b) Oxidation:

-

Prepare a solution of this compound in a suitable solvent and add a small amount of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Store the solution at room temperature, protected from light.

-

Monitor the degradation over time as described for the hydrolysis study.

c) Thermal Degradation:

-

Place a solid sample of this compound in a controlled temperature oven (e.g., 80 °C).

-

At various time intervals, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

d) Photostability:

-

Expose a solid sample or a solution of this compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

-

Analyze both the exposed and control samples by HPLC to assess the extent of photodegradation.

Example Stability-Indicating HPLC Method

This method can be used for the quantification of this compound in solubility and stability studies.

-

Column: Primesep 100, 4.6 x 150 mm, 5 µm[5]

-

Mobile Phase: Isocratic mixture of water, acetonitrile (B52724) (MeCN), and sulfuric acid[5]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 275 nm[5]

-

Injection Volume: 10 µL

This method should be validated for its ability to separate this compound from its potential degradation products.

Visualizations

The following diagrams illustrate the experimental workflow for determining solubility and stability, and the logical relationships influencing these properties.

References

- 1. This compound | C6H6N2O3 | CID 3417419 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 2-AMINO-4-NITROPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]

4-Amino-2-nitrophenol as a Metabolite of 2,4-dinitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic conversion of 2,4-dinitrophenol (B41442) (2,4-DNP) to its metabolite, 4-amino-2-nitrophenol. It delves into the enzymatic pathways responsible for this biotransformation, presents detailed experimental protocols for in vitro and in vivo studies, and summarizes key quantitative data from relevant research. This document is intended to serve as a valuable resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development who are investigating the metabolism and effects of 2,4-DNP.

Introduction

2,4-dinitrophenol (2,4-DNP) is a synthetic chemical that has been used as a pesticide, antiseptic, and, notoriously, as a weight-loss drug.[1] Its potent metabolic effects stem from its ability to uncouple oxidative phosphorylation in mitochondria.[1] The metabolism of 2,4-DNP is a critical aspect of its toxicological and pharmacological profile. A key metabolic pathway involves the reduction of one of its nitro groups, leading to the formation of aminonitrophenol isomers. This guide focuses specifically on the formation of this compound as a metabolite of 2,4-DNP.

Metabolic Pathway

The primary metabolic transformation of 2,4-DNP to this compound is a nitroreduction reaction. In this process, the nitro group at the 2-position of the phenol (B47542) ring is reduced to an amino group. This conversion is part of a broader metabolic cascade that also produces the isomeric metabolite, 2-amino-4-nitrophenol (B125904), which is often the more abundant of the two.[2] Further reduction can lead to the formation of 2,4-diaminophenol.[1]

The enzymatic basis for this transformation lies with nitroreductase enzymes.[1] These enzymes are found in both mammalian tissues, particularly the liver, and in the gut microflora.[2] The reduction of 2,4-DNP is an important detoxification pathway, as the resulting aminophenol metabolites are generally considered less toxic than the parent compound.

Quantitative Data

The following tables summarize quantitative data related to the metabolism of 2,4-DNP to this compound from various studies.

Table 1: Pharmacokinetic Parameters of 2,4-DNP Metabolites in Mice

| Parameter | This compound | 2-Amino-4-nitrophenol | Reference |

| Elimination Half-life (t½) | 26 hours | 46 hours | [3] |

| Relative Plasma Amount | 1 | 7.9 | [2] |

Following a single oral dose of 22.5 mg/kg 2,4-DNP in ICR mice.

Table 2: Concentrations of 2,4-DNP and its Metabolites in Postmortem Human Samples

| Analyte | Blood Concentration (mg/L) | Urine Concentration (mg/L) | Reference |

| 2,4-Dinitrophenol | <3 - 114 | 61.6 - 220 | [4] |

| 2-Amino-4-nitrophenol | - | 50 | [2] |

| This compound | Not Reported | Not Reported |

Table 3: Kinetic Parameters of Nitroreductase (NprA) from Rhodobacter capsulatus

| Substrate | Apparent Km (µM) | Reference |

| 2,4-Dinitrophenol | 78 | [5] |

| NADPH | 40 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound as a metabolite of 2,4-DNP.

In Vitro Metabolism using Rat Liver Homogenates

This protocol is adapted from studies investigating the metabolism of xenobiotics in liver preparations.[6]

Objective: To determine the in vitro conversion of 2,4-DNP to this compound and other metabolites using rat liver homogenates.

Materials:

-

Male Wistar rats (200-250 g)

-

Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

2,4-Dinitrophenol (substrate)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Centrifuge

-

Incubator

-

HPLC or GC-MS system for analysis

Procedure:

-

Preparation of Liver Homogenate:

-

Euthanize rats and perfuse the liver with ice-cold buffer to remove blood.

-

Excise the liver, weigh it, and homogenize in 4 volumes of ice-cold potassium phosphate buffer.

-

Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to obtain the S9 fraction (supernatant).

-

-

Incubation:

-

Prepare incubation mixtures containing the liver S9 fraction (e.g., 1-2 mg protein/mL), the NADPH regenerating system, and the buffer.

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the reaction by adding 2,4-DNP (e.g., at a final concentration of 100 µM).

-

Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by protein precipitation with trichloroacetic acid.

-

-

Sample Analysis:

-

Centrifuge the terminated reaction mixtures to pellet the precipitated protein.

-

Analyze the supernatant for the presence of 2,4-DNP and its metabolites using a validated HPLC or GC-MS method (see section 4.3).

-

In Vivo Metabolism Study in Mice

This protocol is based on pharmacokinetic studies of 2,4-DNP in mice.[3][7]

Objective: To investigate the in vivo metabolism of 2,4-DNP to this compound in mice and determine its pharmacokinetic profile.

Materials:

-

ICR mice (or other suitable strain)

-

2,4-Dinitrophenol solution for oral gavage

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

-

Centrifuge

-

Analytical instrumentation (HPLC or GC-MS)

Procedure:

-

Animal Dosing:

-

Acclimate mice to laboratory conditions.

-

Administer a single oral dose of 2,4-DNP (e.g., 22.5 mg/kg) via gavage.

-

-

Sample Collection:

-

Collect blood samples at various time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 96 hours).

-

Collect blood via retro-orbital sinus or other appropriate method into tubes containing an anticoagulant.

-

Centrifuge the blood samples to separate plasma.

-

-

Sample Preparation and Analysis:

-

Store plasma samples at -80°C until analysis.

-

For analysis, perform a liquid-liquid extraction or solid-phase extraction to isolate 2,4-DNP and its metabolites from the plasma matrix.

-

Analyze the extracted samples using a validated HPLC or GC-MS method.

-

References

- 1. acmcasereport.org [acmcasereport.org]

- 2. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Dinitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Plasma levels and kinetic disposition of 2,4-dinitrophenol and its metabolites 2-amino-4-nitrophenol and this compound in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of 2,4-Dinitrophenol in Postmortem Blood and Urine by Gas Chromatography-Mass Spectrometry: Method Development and Validation and Report of Three Fatalities in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The NprA nitroreductase required for 2,4-dinitrophenol reduction in Rhodobacter capsulatus is a dihydropteridine reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d.lib.msu.edu [d.lib.msu.edu]

- 7. Physiologically-based pharmacokinetic model for 2,4-dinitrophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Genotoxicity and Carcinogenicity of 4-Amino-2-nitrophenol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Amino-2-nitrophenol (CAS No. 119-34-6) is an aromatic amine primarily used as a component in permanent and semi-permanent hair dye formulations.[1] Its potential genotoxicity and carcinogenicity have been the subject of numerous studies due to its chemical structure, which is analogous to other known carcinogenic aromatic amines. This document provides a comprehensive review of the available scientific evidence, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing complex workflows and relationships to offer a thorough technical overview for the scientific community. The evidence indicates that technical-grade this compound is genotoxic in several in vitro and in vivo systems and demonstrates carcinogenic activity in animal models, particularly inducing rare urinary bladder tumors.[1]

Genotoxicity Profile

Technical-grade this compound has demonstrated mutagenic and clastogenic potential across a range of assays. Its genotoxic activity is often dependent on metabolic activation, suggesting that its metabolites are the ultimate reactive species.

In Vitro Genotoxicity

The most extensive data comes from bacterial reverse mutation assays (Ames test). This compound has consistently shown positive results in Salmonella typhimurium strains designed to detect frameshift and base-pair substitution mutations.[1] Results have varied depending on the purity of the test sample, with contaminants in some technical-grade samples contributing to the mutagenic activity.[2] However, even purified samples have shown mutagenic potential.[1]

In Vivo Genotoxicity

In vivo data supports the genotoxic potential observed in vitro. Studies have demonstrated that this compound can induce micronuclei in mice, indicating its ability to cause chromosomal damage in a whole-animal system.[1]

Quantitative Genotoxicity Data Summary

The following table summarizes the key quantitative findings from various genotoxicity studies.

| Test System | Strain(s) | Metabolic Activation (S9) | Concentration / Dose | Result | Reference(s) |

| Bacterial Reverse Mutation Assay | S. typhimurium TA1538 | Required | Not specified | Weakly mutagenic | [1] |

| Bacterial Reverse Mutation Assay | S. typhimurium TA98 | With hamster liver S9 | Not specified | ~3-fold increase over background | [1] |

| Bacterial Reverse Mutation Assay | S. typhimurium TA98 | With rat liver S9 | Not specified | No mutagenic activity | [1] |

| Bacterial Reverse Mutation Assay | S. typhimurium TA100, TA1535, TA97 | With and without S9 | Not specified | Negative | [1] |

| Bacterial Reverse Mutation Assay | S. typhimurium TA98, TA100, TA1537, TA1538 | Without S9 | Not specified | Mutagenic with a dose-response | [1] |

| Bacterial Reverse Mutation Assay | S. typhimurium TA98, TA100, TA1537 | With induced rat liver S9 | Not specified | No mutagenic response | [1] |

| Mouse Lymphoma Assay (L5178Y/TK+/-) | Mouse lymphoma cells | Without S9 | 10-15 µg/mL and greater | Mutagenic (~12-fold induction) | [1] |

| Mouse Lymphoma Assay (L5178Y/TK+/-) | Mouse lymphoma cells | With S9 | Not specified | Reduced mutagenic activity (~4-fold induction) | [1] |

| Mammalian Cell Transformation | C3H/10T1/2 cells | Required | 6, 15, and 16 µg/ml | All concentrations were mutagenic | [1] |

| In Vivo Micronucleus Assay | Mice | N/A | Not specified | Positive | [1] |

Carcinogenicity Profile

Long-term animal bioassays have been conducted to evaluate the carcinogenic potential of this compound, primarily through dietary administration in rodents.

Rodent Bioassays

The most definitive evidence for the carcinogenicity of this compound comes from a National Cancer Institute (NCI) study conducted in 1978. In this study, both rats and mice were administered the chemical in their diet for an extended period.[1]

-

Rats: A clear increase in the incidence of transitional cell carcinomas of the urinary bladder was observed in male rats. A smaller, but still suggestive, increase of the same rare tumor type was also seen in female rats.[1]

-

Mice: The evidence in mice was less clear. The NCI study did not find the chemical to be carcinogenic for male or female B6C3F1 mice at the doses tested.[1] However, the Office of Environmental Health Hazard Assessment (OEHHA) concluded that there is evidence for carcinogenicity, with the development of transitional cell carcinomas of the urinary bladder in male mice.[1]

Other studies in mice and rabbits using dermal exposure were generally considered inadequate for a thorough evaluation of carcinogenicity due to limitations such as small group sizes, insufficient dosing, or a duration shorter than the animal's lifetime.[1]

Quantitative Carcinogenicity Data Summary

The following table summarizes the tumor incidence data from the key NCI (1978) carcinogenicity bioassay.

| Species / Strain | Sex | Route | Dose Level (ppm in diet) | Organ | Tumor Type | Incidence (Tumor-bearing animals / Total animals) | Reference(s) |

| F344 Rat | Male | Oral (Diet) | 0 (Control) | Urinary Bladder | Transitional Cell Carcinoma | 0/24 | [1] |

| F344 Rat | Male | Oral (Diet) | 5,000 (Time-weighted avg) | Urinary Bladder | Transitional Cell Carcinoma | 10/49 | [1] |

| F344 Rat | Male | Oral (Diet) | 10,000 (Time-weighted avg) | Urinary Bladder | Transitional Cell Carcinoma | 19/49 | [1] |

| F344 Rat | Female | Oral (Diet) | 0 (Control) | Urinary Bladder | Transitional Cell Carcinoma | 0/24 | [1] |

| F344 Rat | Female | Oral (Diet) | 5,000 (Time-weighted avg) | Urinary Bladder | Transitional Cell Carcinoma | 1/50 | [1] |

| F344 Rat | Female | Oral (Diet) | 10,000 (Time-weighted avg) | Urinary Bladder | Transitional Cell Carcinoma | 3/49 | [1] |

| B6C3F1 Mouse | Male | Oral (Diet) | 0 (Control) | All organs | No significant increase in tumors | - | [1] |

| B6C3F1 Mouse | Male | Oral (Diet) | 6,000 / 3,000 | All organs | No significant increase in tumors | - | [1] |

| B6C3F1 Mouse | Female | Oral (Diet) | 0 (Control) | All organs | No significant increase in tumors | - | [1] |

| B6C3F1 Mouse | Female | Oral (Diet) | 12,000 / 6,000 | All organs | No significant increase in tumors | - | [1] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are descriptions of the key experimental protocols used to assess the genotoxicity and carcinogenicity of this compound.

Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the ability of a chemical to induce reverse mutations in histidine-requiring (his- ) strains of Salmonella typhimurium.[3]

-

Strain Selection: Several strains are used, such as TA98, TA100, TA1535, and TA1537, which are designed to detect different types of mutations (frameshift vs. base-pair substitutions).[1]

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system, typically a liver homogenate fraction (S9) from Aroclor-1254 induced rats or hamsters. This mimics mammalian metabolism.[1]

-

Exposure: A range of concentrations of this compound is mixed with the bacterial culture and the S9 mix (if applicable) in soft agar (B569324).[4]

-

Plating: The mixture is poured onto minimal glucose agar plates, which lack histidine.[4]

-

Incubation: Plates are incubated at 37°C for 48-72 hours.[4]

-

Scoring: Only bacteria that have undergone a reverse mutation to a histidine-prototrophic state (his+) can grow and form colonies. The number of revertant colonies on the test plates is counted and compared to the number on solvent control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.[3]

In Vivo Micronucleus Assay

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of exposed animals, typically mice.

-

Animal Dosing: Groups of animals are exposed to this compound, usually via oral gavage or intraperitoneal injection, at several dose levels. A vehicle control and a positive control group are included.

-

Tissue Collection: At appropriate time intervals after dosing (e.g., 24 and 48 hours), bone marrow is extracted from the femurs.

-

Slide Preparation: Bone marrow cells are flushed, smeared onto microscope slides, and stained with a dye that differentiates polychromatic erythrocytes (PCEs; immature) from normochromatic erythrocytes (NCEs; mature).

-

Microscopic Analysis: Slides are scored under a microscope. The frequency of micronucleated PCEs (MN-PCEs) is determined by counting the number of MN-PCEs within a set number of PCEs (e.g., 2000). A micronucleus is a small, extranuclear body containing a chromosome fragment or a whole chromosome that was not incorporated into the main nucleus during cell division.

-

Toxicity Assessment: The ratio of PCEs to NCEs is calculated to assess bone marrow toxicity.

-

Evaluation: A statistically significant, dose-dependent increase in the frequency of MN-PCEs in treated groups compared to the vehicle control indicates a clastogenic or aneugenic effect.

Long-Term Carcinogenicity Bioassay (NCI Protocol)

This protocol is designed to assess the carcinogenic potential of a chemical over the lifetime of an animal model.

-

Animal Model: Fischer 344 rats and B6C3F1 mice are commonly used strains. Animals are typically started on the study at 5-6 weeks of age.

-

Group Size: Groups consist of approximately 50 animals per sex per dose level.

-

Administration Route: For this compound, the chemical was mixed into the standard diet and administered orally.[1]

-

Dose Selection: Doses are determined from subchronic toxicity studies. For the NCI bioassay, time-weighted average doses for rats were 5,000 and 10,000 ppm. For mice, initial doses were 6,000 or 12,000 ppm, later reduced to 3,000 or 6,000 ppm.[1]

-

Duration: The exposure period is typically 18-24 months (e.g., 78-103 weeks).

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weights and food consumption are recorded regularly.

-

Pathology: At the end of the study, all surviving animals are euthanized. A complete necropsy is performed on all animals (including those that died during the study). Tissues from all major organs are collected, preserved, and examined microscopically by a pathologist for neoplastic (tumors) and non-neoplastic lesions.

-

Statistical Analysis: Tumor incidence in the dosed groups is compared to the control group using appropriate statistical methods to determine if there is a significant increase.

Visualizations: Workflows and Logical Relationships

Mechanism of Action